2,5-dimethoxy-4-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzene-1-sulfonamide
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Description
This compound is a sulfonamide derivative with a complex structure that includes a benzene ring and an indole group. Sulfonamides are a group of compounds known for their antibiotic properties, but without more specific information, it’s hard to say what the exact properties of this compound might be .
Molecular Structure Analysis
Based on the name, this compound likely has a complex structure with multiple functional groups. It appears to include a benzene ring substituted with methoxy and methyl groups, an indole ring substituted with a methyl and a trifluoromethoxy group, and a sulfonamide group .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the benzene ring might undergo electrophilic aromatic substitution, while the sulfonamide group might participate in reactions typical of amides .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of polar functional groups, the overall size and shape of the molecule, and the specific arrangement of atoms .Safety and Hazards
Future Directions
Properties
IUPAC Name |
2,5-dimethoxy-4-methyl-N-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N2O5S/c1-12-9-19(30-4)20(11-18(12)29-3)32(27,28)25-8-7-15-13(2)26-17-6-5-14(10-16(15)17)31-21(22,23)24/h5-6,9-11,25-26H,7-8H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYXGXZCHNBFROV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)OC(F)(F)F)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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